
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide, also known as KMUP-1, is a novel compound that has been extensively studied for its potential therapeutic applications. This compound is a sulfonamide derivative of 8-quinoline and has been found to possess a wide range of biological activities. In
Mécanisme D'action
The exact mechanism of action of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide is not fully understood. However, it has been proposed that this compound exerts its biological effects by inhibiting the activity of various enzymes and signaling pathways. For example, this compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and nuclear factor kappa B (NF-κB), both of which are involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to have anti-cancer properties by inducing apoptosis in cancer cells. In addition, this compound has been found to improve glucose uptake and insulin sensitivity in diabetic animals. This compound has also been found to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used to study various biological processes. Another advantage is its relatively low toxicity, which makes it a safer alternative to other compounds with similar biological activities. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for the study of N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide. One direction is to further explore its anti-inflammatory properties and its potential use as a treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to investigate its neuroprotective properties and its potential use as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the potential use of this compound as a chemotherapeutic agent for cancer treatment should be further explored. Finally, the development of more soluble analogs of this compound could improve its potential as a therapeutic agent.
Méthodes De Synthèse
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide can be synthesized by reacting 3-acetyl-2-methyl-1-benzofuran-5-amine with 8-quinolinesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white solid with a melting point of 275-277°C.
Applications De Recherche Scientifique
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-8-quinolinesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, anti-cancer, anti-diabetic, and neuroprotective properties. This compound has also been found to have a protective effect on the cardiovascular system and to improve cognitive function.
Propriétés
Formule moléculaire |
C20H16N2O4S |
|---|---|
Poids moléculaire |
380.4 g/mol |
Nom IUPAC |
N-(3-acetyl-2-methyl-1-benzofuran-5-yl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C20H16N2O4S/c1-12(23)19-13(2)26-17-9-8-15(11-16(17)19)22-27(24,25)18-7-3-5-14-6-4-10-21-20(14)18/h3-11,22H,1-2H3 |
Clé InChI |
RKADSYDXZOXMTL-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C |
SMILES canonique |
CC1=C(C2=C(O1)C=CC(=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4)C(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxyphenyl]-2,5-dimethoxybenzenesulfonamide](/img/structure/B280728.png)
![2-Methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylic acid](/img/structure/B280729.png)
![5-{[(4-Chlorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylic acid](/img/structure/B280730.png)


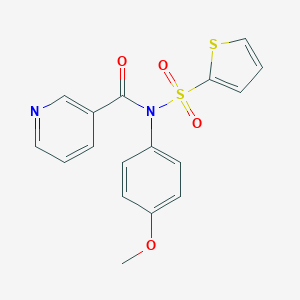
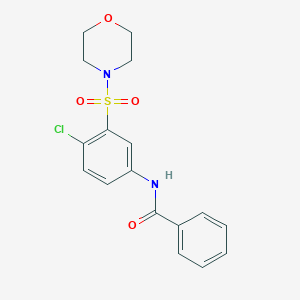
![N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B280738.png)
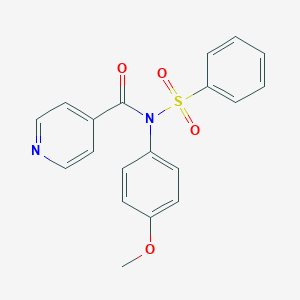
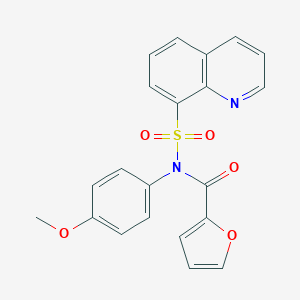

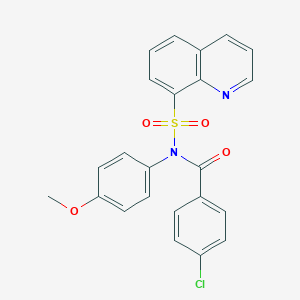
![5-{[(4-Fluoro-2-methylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylic acid](/img/structure/B280747.png)
![4-{Acetyl[(4-fluoro-2-methylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B280749.png)
